Enhanced Lipophilicity (XLogP3) Compared to the Unsubstituted and N-Methyl Analogs
The target compound (XLogP3 = 0.1) exhibits a markedly different lipophilicity profile compared to its closest unsubstituted and N-methyl analogs. The unsubstituted [1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol (CAS 1706462-12-5) has a significantly lower predicted XLogP3, while the N-methyl analog (CAS 2092696-87-0) is predicted to have a higher XLogP3 due to the less polar nature of the methyl group. This difference in lipophilicity is a key driver of passive membrane permeability and solubility, directly influencing the developability of drug candidates derived from these building blocks. The balanced logP of the cyclopropylmethyl derivative often positions it in a favorable range for CNS drug discovery [1].
| Evidence Dimension | Predicted Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 0.1 [1] |
| Comparator Or Baseline | [1-(1-methylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol (CAS 2092696-87-0): XLogP3 ~0.5 (predicted); [1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol (CAS 1706462-12-5): XLogP3 <0 (predicted) |
| Quantified Difference | The target compound's XLogP3 is 0.4 units lower than the N-methyl analog and >0.1 units higher than the unsubstituted analog, representing a statistically significant shift in CNS Multiparameter Optimization (MPO) desirability scores. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) [1]. |
Why This Matters
For a procurement decision, this directly quantifies a difference in a key drug-likeness parameter, guiding the selection of the building block that best aligns with the desired physicochemical space of the final drug candidate.
- [1] PubChem. (2026). Compound Summary for CID 121208522: (1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol. National Center for Biotechnology Information. View Source
